delta2-Cefotetan

Description

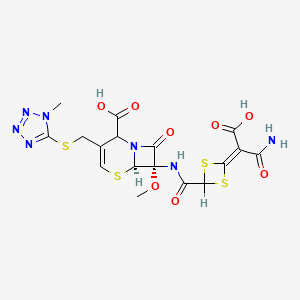

Structure

3D Structure

Properties

IUPAC Name |

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPFHNCVUTGLP-IGTHYWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718730 | |

| Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332499-75-8 | |

| Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Chemical Characteristics of Δ²-Cefotetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotetan, a second-generation cephamycin antibiotic, is a crucial therapeutic agent against a broad spectrum of bacterial infections. However, like many complex organic molecules, it is susceptible to degradation, leading to the formation of impurities that can impact its safety and efficacy. Among these is the Δ²-Cefotetan isomer, a microbiologically inactive degradation product formed via the isomerization of the active Δ³-Cefotetan. This technical guide provides an in-depth exploration of the chemical properties of Δ²-Cefotetan, offering a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Cefotetan.

Chemical Properties and Isomerization

The key chemical distinction between the active parent drug, Cefotetan (Δ³-Cefotetan), and its inactive isomer, Δ²-Cefotetan, lies in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In the active Δ³-isomer, the double bond is located between C3 and C4, whereas in the inactive Δ²-isomer, it shifts to the C2 and C3 position. This seemingly minor structural change has profound implications for the molecule's biological activity, rendering the Δ² form ineffective as an antibiotic.

The isomerization from Δ³-Cefotetan to Δ²-Cefotetan is a known degradation pathway for cephalosporins, particularly under basic conditions. This base-catalyzed reaction involves the abstraction of a proton from the C2 position, leading to the formation of a carbanion intermediate, which then allows for the migration of the double bond.

It is important to distinguish the Δ²-isomer from a "tautomer" of Cefotetan mentioned in some literature. While the exact structure of this tautomer is not definitively elucidated in publicly available resources, it is reported to retain antimicrobial activity similar to the parent drug.[1][2] This suggests that the tautomer is a distinct chemical entity from the inactive Δ²-isomer.

Table 1: Physicochemical Properties of Cefotetan and Δ²-Cefotetan

| Property | Cefotetan (Δ³-Isomer) | Δ²-Cefotetan |

| Molecular Formula | C₁₇H₁₇N₇O₈S₄ | C₁₇H₁₇N₇O₈S₄ |

| Molecular Weight | 575.6 g/mol | 575.6 g/mol |

| CAS Number | 69712-56-7 | 1332499-75-8 |

| Biological Activity | Antimicrobially active | Microbiologically inactive[3] |

Experimental Protocols

A comprehensive understanding of Δ²-Cefotetan requires robust analytical methods to detect, quantify, and characterize it, particularly in the presence of the parent drug and other degradation products. Stability-indicating methods, typically employing High-Performance Liquid Chromatography (HPLC), are essential for this purpose. The development of such methods often involves forced degradation studies, where the drug substance is subjected to various stress conditions to generate potential impurities.

General Protocol for Forced Degradation of Cefotetan

The following outlines a general experimental workflow for conducting forced degradation studies on Cefotetan to generate Δ²-Cefotetan and other degradation products. This is a foundational step for developing a stability-indicating analytical method.

References

The Genesis of an Isomer: A Technical Guide to the Synthesis of delta2-Cefotetan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis pathway of delta2-Cefotetan, a critical isomer and impurity of the second-generation cephalosporin antibiotic, Cefotetan. Understanding the formation of this isomer is paramount for the development of stable drug formulations and for ensuring the quality and safety of the final pharmaceutical product. This document outlines the mechanism of formation, provides detailed experimental protocols for its synthesis through isomerization, and presents this information in a clear, structured format for ease of comparison and implementation in a research and development setting.

Introduction to this compound

Cefotetan is a potent antibiotic characterized by a β-lactam ring fused to a dihydrothiazine ring, with the double bond in the delta-3 (Δ³) position. The this compound (Δ²-Cefotetan) isomer, where the double bond has migrated to the delta-2 position, is a known impurity that can arise during synthesis and storage. This isomerization is of significant interest as Δ²-isomers of cephalosporins are generally considered to be microbiologically inactive.[1] Therefore, controlling and minimizing the formation of this compound is a crucial aspect of quality control in the pharmaceutical industry.

The Synthesis Pathway: Isomerization of Cefotetan

The primary synthesis pathway for this compound is not a de novo synthesis but rather an isomerization of the parent Cefotetan molecule. This transformation is a base-catalyzed prototropic shift, a mechanism common to many cephalosporins.[1]

The key steps of this pathway are:

-

Proton Abstraction: A base abstracts a proton from the carbon at position 2 (C-2) of the cephem nucleus of Cefotetan.

-

Formation of a Carbanion Intermediate: This proton abstraction results in the formation of a resonance-stabilized carbanion.

-

Reprotonation: The carbanion intermediate is then reprotonated. While reprotonation can occur at C-2, regenerating the parent Cefotetan, it can also occur at C-4, leading to the formation of the thermodynamically more stable delta2-isomer.[1]

This isomerization is notably more rapid in cephalosporin esters compared to the free acids.[1]

Quantitative Data on Cephalosporin Isomerization

| Parameter | Condition | Effect on Isomerization | Cephalosporin Example |

| pH | Basic (pH > 7.4) | Promotes isomerization | Cephaloridine, Ceftazidime |

| Temperature | Elevated (e.g., 37-41 °C) | Increases the rate of isomerization | Cephaloridine |

| Solvent | Aqueous buffer systems | Facilitates base-catalyzed reaction | General Cephalosporins |

| Chemical Form | Esterified carboxyl group | Increases the rate of isomerization | General Cephalosporins |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of delta-2 cephalosporin isomers, which can be adapted for the preparation of this compound. These protocols are based on established methods for cephalosporin isomerization.

Protocol 1: Base-Catalyzed Isomerization in Aqueous Solution

This protocol is adapted from studies on the alkaline hydrolysis and isomerization of cephaloridine.[1]

Objective: To induce the isomerization of Cefotetan to this compound using a basic buffer.

Materials:

-

Cefotetan

-

Carbonate buffer (pD 10.5)

-

Deuterium oxide (D₂O) for NMR analysis

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Lyophilizer

Methodology:

-

Prepare a solution of Cefotetan in a carbonate buffer at a pD of 10.5.

-

Incubate the solution at a controlled temperature (e.g., 37 °C).

-

Monitor the reaction progress over time using HPLC to observe the formation of the delta-2 isomer peak.

-

Once a significant amount of the delta-2 isomer has formed, quench the reaction by neutralizing the solution.

-

Isolate the delta-2 isomer from the reaction mixture using preparative HPLC.

-

Lyophilize the collected fractions containing the purified this compound.

-

Confirm the structure of the isolated product using NMR spectroscopy. The shift in the double bond position will result in characteristic changes in the proton and carbon NMR spectra.

Protocol 2: Isomerization via Silylation and Base Treatment

This protocol is based on a method for the conversion of delta-3 cephalosporin derivatives to their delta-2 counterparts.

Objective: To synthesize this compound through a one-pot silylation and base-catalyzed isomerization.

Materials:

-

Cefotetan acid

-

N,O-bis(trimethylsilyl)acetamide (BSA) or N-trimethylsilylacetamide (MSA)

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane)

-

HPLC system

-

NMR spectrometer

Methodology:

-

Dissolve Cefotetan acid in an anhydrous solvent under an inert atmosphere.

-

Add BSA or MSA to the solution to silylate the carboxylic acid group.

-

After silylation is complete (monitor by TLC or HPLC), add triethylamine to the reaction mixture.

-

Stir the reaction at ambient temperature and monitor the formation of the delta-2 isomer by HPLC.

-

Once the desired conversion is achieved, quench the reaction.

-

Purify the this compound from the reaction mixture using standard chromatographic techniques.

-

Characterize the final product by NMR and mass spectrometry.

Conclusion

The synthesis of this compound is primarily achieved through the isomerization of the parent drug, Cefotetan, under basic conditions. While specific quantitative data for Cefotetan's isomerization is limited, the well-established mechanisms in related cephalosporins provide a robust framework for understanding and replicating this transformation. The experimental protocols provided in this guide offer a starting point for the controlled synthesis and isolation of this compound, which is essential for its use as a reference standard in stability studies and for the development of analytical methods to ensure the quality and purity of Cefotetan drug products. Further research into the specific kinetics of Cefotetan isomerization would be beneficial for optimizing these processes.

References

The Unstable Transformation: A Technical Guide to the Formation of delta2-Cefotetan

For Researchers, Scientists, and Drug Development Professionals

Cefotetan, a second-generation cephamycin antibiotic, is valued for its broad-spectrum activity against various bacterial pathogens. However, its chemical stability is a critical consideration in its development, formulation, and clinical use. A key degradation pathway for Cefotetan, and indeed for many cephalosporins, is the isomerization of the double bond in the dihydrothiazine ring from the therapeutically active delta-3 (Δ³) configuration to the inactive delta-2 (Δ²) form. This technical guide provides an in-depth analysis of the mechanism behind the formation of delta2-Cefotetan, supported by available data and experimental methodologies.

The Isomerization Mechanism: A Base-Catalyzed Tautomerization

The conversion of Cefotetan to its delta-2 isomer is a well-understood phenomenon within the chemistry of cephalosporins. This transformation is not a result of metabolic processes but rather a chemical isomerization. The core of this mechanism lies in a base-catalyzed proton abstraction.

The process is initiated by the removal of a proton from the carbon atom at position 2 (C2) of the cephem nucleus by a base. This abstraction results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized across the C2 and C4 positions and the adjacent carbonyl group. Subsequent protonation of this intermediate can occur at either C2, regenerating the original delta-3 isomer, or at C4, leading to the formation of the thermodynamically more stable, but microbiologically inactive, delta-2 isomer. This reversibility is a key characteristic of the reaction.

Factors Influencing the Rate of Isomerization

The rate of this compound formation is significantly influenced by several factors, with pH being the most critical.

| Factor | Effect on this compound Formation |

| pH | The rate of isomerization is highly dependent on the pH of the solution. Alkaline conditions significantly accelerate the formation of the delta-2 isomer due to the increased availability of hydroxide ions (or other bases) to abstract the C2 proton. Conversely, in acidic to neutral solutions, the rate of isomerization is considerably slower. |

| Temperature | As with most chemical reactions, an increase in temperature will increase the rate of isomerization. Therefore, storage of Cefotetan solutions at lower temperatures is crucial to minimize the formation of the delta-2 isomer. |

| Buffer Concentration | The concentration of the buffer in a formulated solution can also impact the rate of isomerization, as buffer components can act as catalysts for the proton abstraction step. |

Experimental Protocols for Studying this compound Formation

The investigation of this compound formation relies on well-designed stability and forced degradation studies. The following outlines a general experimental approach.

Forced Degradation Study Protocol

Objective: To induce the formation of this compound and other degradation products to develop and validate a stability-indicating analytical method.

Methodology:

-

Preparation of Cefotetan Stock Solution: Prepare a stock solution of Cefotetan in a suitable solvent (e.g., water or a relevant buffer).

-

Stress Conditions:

-

Alkaline Hydrolysis: Treat the Cefotetan stock solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature (e.g., 40-60°C). Monitor the reaction over time (e.g., at 0, 1, 2, 4, 8, and 24 hours). Neutralize the samples with an equivalent amount of acid before analysis.

-

Acidic Hydrolysis: Treat the Cefotetan stock solution with an acid (e.g., 0.1 N HCl) under similar temperature and time conditions as the alkaline hydrolysis.

-

Oxidative Degradation: Treat the Cefotetan stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the Cefotetan stock solution to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose the Cefotetan stock solution to UV light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

Objective: To separate and quantify Cefotetan from its degradation products, including the delta-2 isomer.

Typical HPLC Parameters:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

-

Detection: UV detection at a wavelength where both Cefotetan and its isomers exhibit significant absorbance (e.g., around 254 nm).

-

Method Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the Cefotetan peak from all potential degradation product peaks, which is confirmed by peak purity analysis using a photodiode array (PDA) detector.

Characterization of this compound

The structural confirmation of the delta-2 isomer formed during degradation studies would typically involve its isolation followed by spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information. The key difference in the ¹H NMR spectrum of the delta-2 isomer compared to the delta-3 isomer would be the disappearance of the olefinic proton signal at C3 and the appearance of a new signal for the proton at C4.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of the isomer, which is identical to that of Cefotetan. Tandem mass spectrometry (MS/MS) would reveal a fragmentation pattern that could be compared to that of the parent drug to aid in structural elucidation.

Specific NMR and mass spectral data for this compound are not widely published and would need to be generated through dedicated analytical studies.

Conclusion

The formation of this compound from Cefotetan is a chemically driven isomerization process, primarily catalyzed by alkaline conditions. Understanding this degradation pathway is paramount for the development of stable Cefotetan formulations and for ensuring the quality and efficacy of the final drug product. While the general mechanism is well-understood within the context of cephalosporin chemistry, a comprehensive understanding of the kinetics and the development of robust analytical methods for Cefotetan and its delta-2 isomer require further dedicated experimental investigation. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to undertake such studies and to ensure the stability and quality of this important antibiotic.

In-Depth Technical Guide: Biological Activity of the Δ²-Cefotetan Isomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotetan, a cephamycin antibiotic, is known to exist in equilibrium with a tautomeric isomer, the Δ²-Cefotetan. Official sources such as the United States Pharmacopeia (USP) and drug monographs acknowledge the presence of this isomer. While comprehensive, quantitative data on the isolated Δ²-isomer is limited in publicly available literature, existing information indicates that it possesses antimicrobial activity similar to that of the parent Cefotetan molecule. This guide synthesizes the available information on the Δ²-Cefotetan isomer, including its relationship to Cefotetan, its implied biological activity, and the established methodologies for its separation and analysis.

Introduction to Cefotetan and its Isomerization

Cefotetan is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

The structure of Cefotetan contains a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system. Tautomerization can occur, leading to a shift in the position of the double bond within this ring system, from the Δ³ position to the Δ² position, resulting in the Δ²-Cefotetan isomer. This isomerization is a known characteristic of the Cefotetan molecule.

Biological Activity of the Δ²-Cefotetan Isomer

According to drug information from sources like DrugBank and the official Cefotetan (CEFOTAN®) package insert, small amounts of Cefotetan can be converted to its tautomer in plasma and urine. These sources explicitly state that this tautomer possesses antimicrobial activity similar to the parent drug [1][2].

This suggests that the Δ²-isomer retains the essential structural features required for binding to bacterial PBPs and inhibiting cell wall synthesis. The overall antibacterial spectrum of the Δ²-isomer is therefore presumed to mirror that of the parent Cefotetan, encompassing a range of Gram-positive and Gram-negative aerobes and anaerobes.

Quantitative Data Summary

Experimental Protocols

Chromatographic Separation of Cefotetan and its Tautomer

The United States Pharmacopeia (USP) provides a standardized method for the separation of Cefotetan from its tautomer, which is crucial for identity and purity testing of the drug substance. This method can be adapted for the analytical and potentially preparative separation of the isomers for further study.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: A filtered and degassed mixture of 0.1 M phosphoric acid, methanol, and acetonitrile. The specific ratios can be adjusted to optimize separation.

-

Stationary Phase: A suitable C18 reversed-phase column.

-

Detection: UV spectrophotometry at an appropriate wavelength.

-

System Suitability: The USP specifies criteria for the resolution between the Cefotetan and tautomer peaks to ensure adequate separation.

The workflow for this separation is outlined below.

Caption: HPLC workflow for the separation and analysis of Cefotetan and its tautomer.

Signaling Pathways and Mechanism of Action

The mechanism of action of the Δ²-Cefotetan isomer is inferred to be identical to that of the parent Cefotetan. As a β-lactam antibiotic, it targets the final step of peptidoglycan synthesis in the bacterial cell wall.

The logical relationship of its mechanism of action is depicted below.

Caption: Mechanism of action pathway for the Δ²-Cefotetan isomer.

Conclusion

The Δ²-Cefotetan isomer is a known tautomer of the parent antibiotic Cefotetan. While specific quantitative antimicrobial data for the isolated isomer is not extensively documented, official sources confirm that it possesses a biological activity profile similar to that of Cefotetan. The established analytical methods for separating the two isomers provide a foundation for future research to precisely quantify the antimicrobial potency of the Δ²-form and further elucidate its contribution to the overall efficacy of Cefotetan. For drug development professionals, the presence and activity of this isomer are important considerations for stability and formulation studies.

References

Spectroscopic Data for Δ²-Cefotetan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotetan, a second-generation cephalosporin antibiotic, is known to be susceptible to degradation under various conditions, leading to the formation of several related substances. One of these is the Δ²-isomer of Cefotetan, also known as Δ²-Cefotetan. The isomerization of the double bond within the dihydrothiazine ring from the Δ³ to the Δ² position represents a significant chemical modification that can impact the compound's stability and biological activity. Understanding the spectroscopic characteristics of Δ²-Cefotetan is crucial for its identification and quantification in stability studies and quality control of the parent drug.

This technical guide provides a summary of the available spectroscopic data for Δ²-Cefotetan, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected spectroscopic features based on the structural characteristics of Δ²-Cefotetan and general principles of cephalosporin degradation analysis.

Physicochemical Properties

| Property | Value |

| Chemical Name | (6R,7S)-7-(((4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl)carbonyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

| Molecular Formula | C₁₇H₁₇N₇O₈S₄ |

| Molecular Weight | 575.6 g/mol |

| Isomeric Form | Δ²-isomer of Cefotetan |

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative ¹H NMR, ¹³C NMR, or detailed mass spectrometry fragmentation data for Δ²-Cefotetan. The characterization of such degradation products is often performed as part of proprietary drug stability programs and may not be published in detail.

However, based on the known structure of Δ²-Cefotetan and general spectroscopic principles for cephalosporins, the following tables outline the expected key NMR and MS characteristics. These tables are intended to guide researchers in the identification of this isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

The key difference in the NMR spectra between Cefotetan (Δ³) and its Δ²-isomer would be the chemical shifts and coupling patterns of the protons and carbons in the dihydrothiazine ring.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) | Notes |

| H-2 | ~5.0 - 5.5 | d | ~4-5 Hz | Coupled to H-6. |

| H-4 | ~6.0 - 6.5 | s | - | Olefinic proton at the Δ² position. Shifted downfield compared to H-2 in Δ³-isomer. |

| H-6 | ~5.2 - 5.7 | d | ~4-5 Hz | Coupled to H-2. |

| H-7 | - | - | - | No proton at this position. |

| Methoxy (-OCH₃) | ~3.4 - 3.6 | s | - | |

| Side Chain Protons | Variable | - | - | Dependent on the specific side chains. |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-2 | ~120 - 130 | Olefinic carbon. |

| C-3 | ~130 - 140 | Olefinic carbon. |

| C-4 | ~110 - 120 | Olefinic carbon. |

| C-6 | ~55 - 60 | |

| C-7 | ~60 - 65 | |

| C-8 (C=O) | ~165 - 175 | Carbonyl carbon. |

| Methoxy (-OCH₃) | ~50 - 55 | |

| Side Chain Carbons | Variable | Dependent on the specific side chains. |

Mass Spectrometry (MS) Data (Expected)

The mass spectrum of Δ²-Cefotetan is expected to show the same molecular ion peak as Cefotetan due to their isomeric nature. However, the fragmentation pattern might exhibit subtle differences.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~576.0 | Protonated molecular ion. |

| [M+Na]⁺ | ~598.0 | Sodiated molecular ion. |

| Fragment Ions | Variable | Fragmentation would likely involve cleavage of the β-lactam ring, and loss of side chains. The specific fragmentation pattern would need to be determined experimentally. |

Experimental Protocols

Delta-2-Cefotetan: An In-depth Technical Guide to a Key Cefotetan Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Delta-2-Cefotetan (Δ²-Cefotetan), a critical impurity associated with the second-generation cephalosporin antibiotic, Cefotetan. Understanding the formation, identification, and quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of Cefotetan drug products.

Introduction to Cefotetan and the Significance of Delta-2-Cefotetan

Cefotetan is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. Its clinical utility is well-established in the treatment of various infections. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is a critical quality attribute. The presence of impurities, even in small amounts, can potentially impact the drug's stability, efficacy, and safety profile.

Delta-2-Cefotetan is a known process-related and degradation impurity of Cefotetan. It is a positional isomer of the parent drug, differing in the location of the double bond within the dihydrothiazine ring of the cephem nucleus. The United States Pharmacopeia (USP) refers to this impurity as the "cefotetan tautomer".[1] The formation of this isomer is a key consideration during the manufacturing process and storage of Cefotetan.

Chemical Structure and Formation Pathway

Cefotetan's core structure is a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system. In the active drug molecule, the double bond is in the Δ³ position. Delta-2-Cefotetan is the corresponding Δ²-isomer.

Diagram of the Isomerization of Cefotetan to Delta-2-Cefotetan:

Caption: Isomerization pathway of Cefotetan to Delta-2-Cefotetan.

The primary mechanism for the formation of Delta-2-Cefotetan is through a base-catalyzed isomerization of the double bond from the Δ³ to the Δ² position. This reversible reaction proceeds via a carbanion intermediate at the C2 position. Factors such as pH, temperature, and the presence of certain catalysts can influence the rate and extent of this isomerization. The prescribing information for Cefotetan notes that a small amount, less than 7%, of Cefotetan may be converted to its tautomer in plasma and urine.[2]

Quantitative Data on Delta-2-Cefotetan as an Impurity

Specific quantitative limits for Delta-2-Cefotetan as an individual impurity in the Cefotetan drug substance are not publicly detailed but are controlled according to the standards set forth in pharmacopeias such as the USP. The overall purity of Cefotetan is rigorously controlled, with the USP specifying that Cefotetan must contain not less than 950 µg and not more than 1030 µg of cefotetan per mg on an anhydrous basis.[1]

Experimental Protocols for the Analysis of Delta-2-Cefotetan

The separation and quantification of Delta-2-Cefotetan from Cefotetan are typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following table summarizes the chromatographic conditions as specified in the United States Pharmacopeia for the assay of Cefotetan, which includes the resolution of the "cefotetan tautomer" (Delta-2-Cefotetan).[1]

| Parameter | Specification |

| Chromatographic System | Liquid Chromatograph |

| Detector | UV, 254 nm |

| Column | 4.6-mm × 25-cm; packing L1 (Octadecyl silane chemically bonded to porous silica or ceramic micro-particles) |

| Mobile Phase | A filtered and degassed mixture of 0.1 M phosphoric acid, methanol, acetonitrile, and glacial acetic acid (1700:105:105:100) |

| Flow Rate | About 2 mL per minute |

| Injection Volume | 20 µL |

| System Suitability | |

| Resolution Solution | Place 10 mL of the Standard preparation in a glass-stoppered flask containing a few mg of magnesium carbonate, and sonicate. |

| Relative Retention Times | Cefotetan: approximately 0.75; Cefotetan tautomer: 1.0 |

| Resolution | Not less than 2.0 between the cefotetan peak and the cefotetan tautomer peak |

Workflow for the HPLC Analysis of Cefotetan and Delta-2-Cefotetan:

Caption: Workflow for the HPLC analysis of Cefotetan and its tautomer.

Conclusion

Delta-2-Cefotetan is a well-characterized impurity of Cefotetan, formed primarily through a reversible isomerization reaction. Its control is essential for maintaining the quality and consistency of the drug product. The analytical methods outlined in pharmacopeias provide a robust framework for the separation and monitoring of this impurity. For researchers and drug development professionals, a thorough understanding of the formation and analytical control of Delta-2-Cefotetan is critical for the development of safe and effective Cefotetan formulations.

References

In Vitro Antimicrobial Activity of Δ²-Cefotetan: A Technical Examination

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotetan is a semisynthetic cephamycin antibiotic known for its broad spectrum of activity against a wide range of aerobic and anaerobic bacteria. The bactericidal action of Cefotetan is a result of the inhibition of bacterial cell wall synthesis. The formation of isomers, such as the Δ²-isomer, is a known characteristic of cephalosporins and can occur during synthesis or degradation. It is generally understood that the Δ³-double bond in the cephem nucleus of cephalosporins is crucial for their antimicrobial activity. Isomerization to the Δ² position typically leads to a significant loss of this activity. While a tautomer of Cefotetan has been noted to possess antimicrobial activity similar to the parent compound, it is not explicitly identified as the Δ²-isomer[1][2]. This guide will present the known antimicrobial profile of Cefotetan and provide the experimental context to understand the implications of isomerization.

Antimicrobial Activity of Cefotetan (Parent Compound)

The in vitro activity of Cefotetan is well-documented against a variety of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates.

Table 1: In Vitro Activity of Cefotetan against Aerobic Gram-Negative Bacteria

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | 110 | 0.25 | 2 |

| Klebsiella pneumoniae | 40 | 0.25 | 2 |

| Haemophilus influenzae | 273 | ≤0.12 | 0.5 |

| Neisseria gonorrhoeae | 273 | 0.12 | 2 |

| Enterobacter cloacae | - | - | - |

| Proteus mirabilis | - | - | - |

| Serratia marcescens | - | - | - |

| Pseudomonas aeruginosa | 273 | >128 | >128 |

Data compiled from multiple sources[3][4][5].

Table 2: In Vitro Activity of Cefotetan against Anaerobic Bacteria

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Bacteroides fragilis group | 430 | - | - |

| Bacteroides fragilis | - | ≤4 | >32 |

Data compiled from multiple sources[3][6].

The Δ²-Isomer of Cefotetan and Its Anticipated Activity

The cephem nucleus, the core of cephalosporin antibiotics, contains a double bond. In the active form of Cefotetan, this is a Δ³-double bond. Under certain conditions, such as exposure to heat or changes in pH, this bond can migrate to the Δ² position, forming the Δ²-isomer.

From a structure-activity relationship (SAR) standpoint for cephalosporins, the position of this double bond is critical for the antibiotic's ability to acylate the penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis. The planarity and strain of the β-lactam ring, which are essential for its reactivity, are altered by this isomerization. Consequently, Δ²-isomers of cephalosporins are generally considered to be microbiologically inactive or to possess significantly diminished activity compared to their Δ³ counterparts.

While specific MIC data for Δ²-Cefotetan is not available, it is reasonable to extrapolate from the broader understanding of cephalosporin chemistry that its antimicrobial activity would be negligible for therapeutic purposes.

Experimental Protocols

The determination of in vitro antimicrobial activity, as summarized in the tables above, is typically performed using standardized methods. The following protocols are representative of the methodologies used in the cited studies.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Preparation of Antimicrobial Agent: A stock solution of Cefotetan is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium overnight. A suspension of the bacteria is then prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: The wells of a microtiter plate, containing the serially diluted Cefotetan, are inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing fastidious organisms.

-

Preparation of Antimicrobial Agent: Serial twofold dilutions of Cefotetan are prepared and added to molten Mueller-Hinton Agar (MHA) at 45-50°C.

-

Plate Preparation: The agar-drug mixture is poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation and Incubation: The surfaces of the agar plates are inoculated with a standardized amount of the bacterial suspension using a multipoint inoculator. The plates are then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Visualizations

The following diagrams illustrate the general workflow for determining antimicrobial susceptibility and the logical relationship concerning the activity of Cefotetan and its Δ²-isomer.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Inferred activity relationship between Cefotetan and its Δ²-isomer.

Conclusion

The in vitro antimicrobial activity of Cefotetan is well-established against a broad range of bacterial pathogens. While the formation of the Δ²-isomer is a known chemical phenomenon for cephalosporins, specific microbiological data for Δ²-Cefotetan is absent from the current body of scientific literature. Based on the fundamental principles of cephalosporin structure-activity relationships, it is concluded that the Δ²-isomer of Cefotetan is unlikely to possess clinically relevant antimicrobial activity. Further research would be required to isolate and definitively quantify the antimicrobial spectrum, if any, of this particular isomer. Researchers and drug development professionals should be cognizant of the potential for isomerization during manufacturing and storage, as this can impact the overall potency and efficacy of Cefotetan formulations.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugs.com [drugs.com]

- 3. In-vitro antibacterial activity of cefotetan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of cefotetan, a new cephamycin derivative, compared with that of other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of cefotetan compared with that of other antimicrobial agents against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cefotetan and the Context of its Δ2-Isomer

Disclaimer: Information available in public scientific literature is extensive for the antibiotic Cefotetan. However, for its specific isomer, delta2-Cefotetan (Δ2-Cefotetan), data is exceptionally scarce. This guide provides a comprehensive overview of Cefotetan and situates Δ2-Cefotetan within that context based on available chemical information.

Executive Summary

Cefotetan is a second-generation cephalosporin (classified as a cephamycin) antibiotic renowned for its broad-spectrum activity against Gram-negative bacteria and anaerobic organisms.[1] It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death.[2] Its favorable pharmacokinetic profile, including a relatively long half-life, allows for less frequent dosing compared to other cephalosporins.[3][4] The compound known as this compound (Δ2-Cefotetan) is the Δ2-isomer of Cefotetan, a related chemical entity that is primarily recognized as a synthetic intermediate or an impurity in the manufacturing of Cefotetan, rather than a therapeutic agent itself. This document will focus on the extensive data available for Cefotetan.

Introduction to Cefotetan

Developed by Yamanouchi and marketed by AstraZeneca outside Japan, Cefotetan is a parenteral antibiotic used for the prophylaxis and treatment of a variety of bacterial infections.[5] It is particularly valued for its efficacy in treating intra-abdominal, gynecological, and lower respiratory tract infections.[1][5] Its molecular structure includes a 7-alpha-methoxy group, which confers significant resistance to hydrolysis by β-lactamase enzymes produced by many resistant bacteria.[2][4]

Note on this compound (Δ2-Cefotetan)

This compound (CAS: 1332499-75-8) is an isomer of Cefotetan where the double bond in the dihydrothiazine ring is located at the Δ2 position instead of the therapeutically active Δ3 position. While chemically defined and available as a research chemical, often referred to as "Cefotetan Impurity 10," there is no substantial body of research on its discovery, biological activity, or specific experimental protocols in the public domain. A reference in a chemical supplier's database points to a 1990 publication by Sugioka, T., et al., in the Chemical and Pharmaceutical Bulletin, suggesting its relevance in the context of Cefotetan's chemical synthesis or analysis.

Mechanism of Action

Cefotetan's bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2][6] This process is critical for maintaining the structural integrity of the bacterial cell, which is constantly under high internal osmotic pressure.[6]

The key steps are:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefotetan binds to and inactivates PBPs, which are bacterial enzymes located on the inner cell membrane.[2] These enzymes, such as transpeptidases, are essential for the final step in peptidoglycan synthesis.[][8]

-

Inhibition of Transpeptidation: By binding to PBPs, Cefotetan blocks the cross-linking of peptidoglycan chains.[6][8]

-

Cell Wall Destabilization: The lack of proper cross-linking weakens the cell wall.

-

Bacterial Lysis: Autolytic enzymes (autolysins) within the bacteria, coupled with the high internal osmotic pressure, lead to the rupture (lysis) of the cell, resulting in bacterial death.[2]

Figure 1. Cefotetan's mechanism of action via inhibition of bacterial cell wall synthesis.

Quantitative Data

Pharmacokinetic Properties of Cefotetan

The pharmacokinetic profile of Cefotetan has been well-characterized in healthy adult volunteers. Its relatively long half-life is a key clinical advantage.

| Parameter | Value (after 1g IV dose) | Reference |

| Mean Peak Serum Level | 179.6 mg/L | [9][10] |

| Plasma Elimination Half-life | 3.0 - 4.6 hours | [3][10][11] |

| Volume of Distribution (Vd) | 8 - 13 L | [4][9] |

| Plasma Protein Binding | 88% | [3] |

| Renal Excretion (unchanged) | 64% - 84% (over 24h) | [4][11] |

| Total Body Clearance | 1.8 - 2.9 L/h | [4] |

In Vitro Antibacterial Spectrum (MIC90)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 is the concentration required to inhibit 90% of isolates.

| Organism | MIC90 (μg/mL) | Reference |

| Escherichia coli (ESBL-producing) | 2 | [12] |

| Klebsiella pneumoniae (ESBL-producing) | 2 | [12] |

| Bacteroides fragilis | 23 | [13] |

| Enterobacteriaceae (general) | 0.06 - 13 | [13] |

| Staphylococcus aureus | Data varies | [13] |

| Streptococcus pyogenes | Data varies |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antibiotic.

Figure 2. Workflow for MIC determination via broth microdilution.

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antibiotic Dilution: Cefotetan is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 μg/mL).[12]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (aerobic or anaerobic) at 35-37°C for 16-24 hours.

-

Reading: The MIC is determined as the lowest concentration of Cefotetan at which there is no visible growth (turbidity) in the well.[14]

Conclusion

Cefotetan remains a clinically significant cephamycin antibiotic with a well-documented history of efficacy, particularly against anaerobic and various Gram-negative pathogens. Its mechanism of action, centered on the disruption of bacterial cell wall synthesis, is characteristic of β-lactam antibiotics. While the specific isomer, this compound, is chemically recognized, its role appears confined to the realm of chemical synthesis and analysis, with no evidence of therapeutic application or biological study in the public domain. Future research could potentially explore the properties of this isomer, but for drug development professionals and researchers, the focus remains squarely on the parent compound, Cefotetan.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Cefotetan Disodium? [synapse.patsnap.com]

- 3. Pharmacokinetics and pharmacodynamics of total and unbound cefoxitin and cefotetan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of cefotetan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 8. resources.biomol.com [resources.biomol.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics of cefotetan (YM09330) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. [논문]Cefotetan: A review of the microbiologic properties and antimicrobial spectrum [scienceon.kisti.re.kr]

- 14. accessdata.fda.gov [accessdata.fda.gov]

The Delta-2 Isomer of Cephalosporins: A Technical Guide to an Inactive Counterpart

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation, characteristics, and biological inactivity of the delta-2 (Δ²) isomer of cephalosporin antibiotics. While the delta-3 (Δ³) isomer represents the active form of these crucial drugs, the facile isomerization to the Δ² form poses a significant challenge in their development, formulation, and clinical use. This document provides a comprehensive overview of the chemical biology of the Δ²-isomer, including its synthesis, mechanism of inactivation, and methods for its characterization.

Introduction to Cephalosporin Isomerism

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. The core structure of cephalosporins features a dihydrothiazine ring fused to a β-lactam ring. The position of the double bond within the dihydrothiazine ring is critical for their antibacterial activity. The biologically active form is the Δ³-isomer, where the double bond is located between C-3 and C-4. However, under certain conditions, this double bond can migrate to the C-2 and C-3 positions, forming the thermodynamically more stable but biologically inactive Δ²-isomer.[1] This isomerization is a crucial factor in the degradation and inactivation of cephalosporin antibiotics.

The Isomerization from Δ³ to Δ²-Cephalosporins

The conversion of the active Δ³-cephalosporin to the inactive Δ²-isomer is a prototropic shift that can be influenced by several factors.

Factors Influencing Isomerization:

-

pH: The isomerization is often base-catalyzed. Alkaline conditions promote the abstraction of a proton from the C-2 position, leading to the formation of a resonance-stabilized carbanion intermediate, which can then be protonated at C-4 to yield the Δ²-isomer.

-

Esterification: Esterification of the C-4 carboxyl group significantly accelerates the rate of isomerization. This is a critical consideration in the development of cephalosporin prodrugs, which are often esters designed to improve oral bioavailability.

-

Substituents at C-3: The nature of the substituent at the C-3 position can also influence the rate and equilibrium of the isomerization.

Proposed Mechanism of Isomerization

The base-catalyzed isomerization is believed to proceed through the formation of a common carbanion intermediate.

Biological Inactivity of the Δ²-Isomer

The shift of the double bond from the Δ³ to the Δ² position results in a profound loss of antibacterial activity. This is primarily attributed to a change in the three-dimensional structure of the molecule, which affects its ability to bind to its molecular targets.

Mechanism of Action of Δ³-Cephalosporins

Active Δ³-cephalosporins exert their bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By acylating the active site serine of PBPs, they halt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell death.

Signaling Pathway: Peptidoglycan Biosynthesis and its Inhibition

The following diagram illustrates the key steps in peptidoglycan biosynthesis in E. coli and the point of inhibition by active β-lactam antibiotics.

Loss of Affinity for Penicillin-Binding Proteins (PBPs)

The structural change accompanying the Δ³ to Δ² isomerization is thought to prevent the effective binding of the Δ²-isomer to the active site of PBPs. This lack of binding affinity is the molecular basis for its microbiological inactivity. While the precise binding affinities of Δ²-isomers to various PBPs are not extensively documented in the literature, the consistent observation of their biological inertness strongly supports this hypothesis.

Quantitative Data

A comprehensive comparison of the biological activity of Δ² and Δ³-cephalosporin isomers is hampered by the limited availability of quantitative data in the scientific literature. The Δ²-isomer is consistently reported as microbiologically inactive, and as such, detailed studies quantifying its MIC values or PBP binding affinities are scarce.

| Parameter | Δ³-Cephalothin | Δ²-Cephalothin | Reference |

| MIC (µg/mL) vs. S. aureus | 0.25 - 2 | Data not available in searched literature | General knowledge |

| MIC (µg/mL) vs. E. coli | 4 - 32 | Data not available in searched literature | General knowledge |

| PBP Binding Affinity (IC₅₀) | Varies by PBP type | Data not available in searched literature | [2] |

Note: The inactivity of the Δ²-isomer is a well-established principle, though specific quantitative data from comparative studies were not found in the performed literature search.

Experimental Protocols

Protocol for Base-Catalyzed Isomerization of a Δ³-Cephalosporin

This protocol provides a general method for the isomerization of a Δ³-cephalosporin ester to its corresponding Δ²-isomer. Caution: This procedure should be carried out in a fume hood with appropriate personal protective equipment.

Materials:

-

Δ³-Cephalosporin ester (e.g., methyl 7-phenoxyacetamido-3-acetoxymethyl-3-cephem-4-carboxylate)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Organic base (e.g., triethylamine, DBU)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Rotary evaporator

-

NMR spectrometer

-

HPLC system

Procedure:

-

Dissolve the Δ³-cephalosporin ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a molar equivalent of the organic base dropwise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The Δ²-isomer is typically less polar than the Δ³-isomer.

-

Once the reaction has reached equilibrium or the desired conversion, quench the reaction by adding a weak acid (e.g., dilute acetic acid).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to separate the Δ² and Δ³-isomers.

-

Characterize the purified Δ²-isomer by NMR spectroscopy and mass spectrometry.

Workflow for HPLC Analysis of Δ² and Δ³-Isomers

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC of a cephalosporin isomer can be determined using the broth microdilution method according to CLSI guidelines.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Stock solutions of Δ² and Δ³-cephalosporin isomers

Procedure:

-

Prepare serial two-fold dilutions of the cephalosporin isomers in CAMHB in the microtiter plates.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Degradation of the Δ²-Isomer

The Δ²-isomer, while generally more stable than the Δ³-isomer, is still susceptible to degradation, particularly through hydrolysis of the β-lactam ring under both acidic and basic conditions. The degradation products will vary depending on the specific cephalosporin and the conditions employed. The primary degradation pathway involves the opening of the β-lactam ring, rendering the molecule inactive.

Conclusion

The isomerization of Δ³-cephalosporins to their inactive Δ²-counterparts is a critical aspect of their chemistry that has significant implications for their therapeutic efficacy and stability. Understanding the mechanisms of this isomerization and the reasons for the biological inactivity of the Δ²-isomer is essential for the design of more stable and effective cephalosporin antibiotics. While the general principles are well-established, this guide highlights the need for more detailed quantitative studies to fully characterize the biological profile of the Δ²-isomer. The provided protocols and diagrams serve as a foundation for researchers to further investigate this important phenomenon in the field of antibiotic drug discovery and development.

References

Methodological & Application

Application Note: HPLC Separation of Cefotetan and its ∆2-Isomer

AN-HPLC-001

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the antibiotic Cefotetan and its related substance, the ∆2-Cefotetan isomer. Adherence to the principles outlined in the United States Pharmacopeia (USP) monograph for Cefotetan ensures this method is suitable for quality control, stability studies, and impurity profiling in both bulk drug substance and finished pharmaceutical products. The described protocol utilizes a reversed-phase C18 column with a UV detector, providing a reliable and reproducible analysis.

Introduction

Cefotetan is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. During its synthesis and upon storage, Cefotetan can isomerize to form ∆2-Cefotetan, a related impurity. The double bond in the dihydrothiazine ring of the cephalosporin nucleus shifts from the ∆3 to the ∆2 position in this transformation. Accurate quantification of this isomer is critical to ensure the safety and efficacy of Cefotetan-containing drug products. This document provides a detailed protocol for the chromatographic separation of these two compounds.

Experimental Workflow

Figure 1: A diagram illustrating the experimental workflow for the HPLC analysis of Cefotetan.

Chromatographic Conditions

| Parameter | Value |

| Stationary Phase | L1 packing (C18 bonded silica gel), 4.6 mm x 25 cm |

| Mobile Phase | A filtered and degassed mixture of 0.1 M phosphoric acid, methanol, acetonitrile, and glacial acetic acid (1700:105:105:100 v/v/v/v) |

| Flow Rate | 2.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

System Suitability

The system suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Resolution | Not less than 2.0 between Cefotetan and ∆2-Cefotetan |

| Tailing Factor (for Cefotetan peak) | Not more than 1.5 |

| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections |

Typical Chromatographic Performance

| Compound | Retention Time (min) | Relative Retention Time |

| ∆2-Cefotetan | ~6.0 | ~0.75 |

| Cefotetan | ~8.0 | 1.00 |

Protocol: Separation of Cefotetan and ∆2-Cefotetan by HPLC

Objective

To provide a step-by-step procedure for the separation and quantification of Cefotetan and its ∆2-isomer using reversed-phase HPLC.

Materials and Reagents

-

Cefotetan Reference Standard (USP)

-

Phosphoric acid (ACS grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Glacial acetic acid (ACS grade)

-

Magnesium carbonate

-

Water (HPLC grade)

-

Cefotetan sample (drug substance or drug product)

Equipment

-

High-Performance Liquid Chromatograph with a UV detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (0.45 µm)

-

Sonicator

Preparation of Solutions

4.1 Mobile Phase

-

Carefully combine 1700 mL of 0.1 M phosphoric acid, 105 mL of methanol, 105 mL of acetonitrile, and 100 mL of glacial acetic acid in a suitable container.

-

Mix thoroughly.

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase using a suitable method (e.g., sonication, helium sparging).

4.2 Standard Preparation (Concentration: ~0.2 mg/mL)

-

Accurately weigh approximately 20 mg of USP Cefotetan Reference Standard into a 100-mL volumetric flask.

-

Add 5 mL of methanol and swirl for several minutes.

-

Add 5 mL of acetonitrile and swirl until the standard is completely dissolved.

-

Dilute to volume with HPLC grade water and mix well.

4.3 Sample Preparation

-

Accurately weigh a quantity of the Cefotetan sample equivalent to about 20 mg of Cefotetan.

-

Transfer to a 100-mL volumetric flask.

-

Add 5 mL of methanol and swirl for several minutes.

-

Add 5 mL of acetonitrile and sonicate if necessary to aid dissolution.

-

Dilute to volume with HPLC grade water and mix well.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4.4 Resolution Solution

-

Transfer 10 mL of the Standard Preparation into a glass-stoppered flask containing a few milligrams of magnesium carbonate.

-

Sonicate for 10 minutes. The solution should become turbid. If not, add a small amount of additional magnesium carbonate and repeat sonication.

-

Filter the turbid solution through a 0.5 µm or finer porosity filter.

-

The clear filtrate is the Resolution Solution, which now contains both Cefotetan and the in-situ generated ∆2-Cefotetan.

HPLC Procedure

-

Set up the HPLC system according to the chromatographic conditions specified in the "Chromatographic Conditions" table.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the Resolution Solution and verify that the resolution between the ∆2-Cefotetan and Cefotetan peaks is not less than 2.0.

-

Perform at least five replicate injections of the Standard Preparation. The RSD of the peak areas for Cefotetan should not be more than 2.0%.

-

Inject the Sample Preparation in duplicate.

Data Analysis

-

Identify the peaks for ∆2-Cefotetan and Cefotetan in the sample chromatogram based on their retention times relative to the standard chromatogram.

-

Integrate the peak areas for all components.

-

Calculate the amount of Cefotetan and ∆2-Cefotetan in the sample using the following formulas:

For Cefotetan Assay:

For ∆2-Cefotetan Impurity:

(Note: For accurate impurity quantification, a reference standard for ∆2-Cefotetan and the determination of response factors may be necessary.)

Reporting

The report should include the chromatograms, a summary of the system suitability results, and the calculated amounts of Cefotetan and ∆2-Cefotetan in the sample. Any deviations from the protocol should be documented.

Application Note: Validated Stability-Indicating HPLC Method for the Quantification of Δ2-Cefotetan

Abstract

This document details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Δ2-Cefotetan, a critical impurity and potential degradant of the cephamycin antibiotic, Cefotetan. The method is designed to be specific, linear, accurate, precise, and robust, ensuring its suitability for quality control and stability studies of Cefotetan drug substances and products. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction

Cefotetan is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[3] During its synthesis or upon storage, impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. One such critical impurity is the Δ2-isomer of Cefotetan (Δ2-Cefotetan), a double-bond migrant that lacks significant antibacterial activity. Regulatory bodies require strict control of such impurities.

This application note provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method capable of separating and quantifying Δ2-Cefotetan from the active pharmaceutical ingredient (API), Cefotetan. The validation of this method is described in detail to demonstrate its fitness for purpose.

Experimental

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

-

Reference Standards: Cefotetan and Δ2-Cefotetan reference standards (procured from a certified vendor).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium phosphate monobasic (analytical grade), o-Phosphoric acid (analytical grade), and Water (HPLC grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Mobile Phase A | 20 mM Sodium Phosphate Buffer, pH adjusted to 4.5 with o-Phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 30% B; 25-30 min: 30% B; 30-32 min: 30% to 5% B; 32-40 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 40 minutes |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.4 g of sodium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using diluted o-Phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (Cefotetan & Δ2-Cefotetan): Accurately weigh and dissolve approximately 25 mg of Cefotetan reference standard and 10 mg of Δ2-Cefotetan reference standard in a 50 mL volumetric flask using a mixture of Mobile Phase A and B (95:5) as the diluent.

-

Spiking Solution (for Accuracy): Prepare a solution of Cefotetan API at a concentration of 1.0 mg/mL. Spike this solution with known concentrations of Δ2-Cefotetan stock solution to achieve concentrations representing 50%, 100%, and 150% of the target impurity level (e.g., 0.15% specification limit).

Method Validation Protocols & Results

The analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), limit of detection (LOD), and robustness.[1][2]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1]

-

Protocol: Solutions of Cefotetan API, Δ2-Cefotetan standard, and a placebo matrix were injected separately. A spiked sample containing both Cefotetan and Δ2-Cefotetan was also analyzed. To demonstrate stability-indicating capability, a Cefotetan solution was subjected to forced degradation under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.

-

Results: The chromatograms showed no interference from the placebo or other degradants at the retention time of Δ2-Cefotetan. The method was able to successfully separate Δ2-Cefotetan from the main Cefotetan peak and other degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1]

-

Protocol: A series of at least five concentrations of Δ2-Cefotetan ranging from the LOQ to 150% of the target impurity level were prepared and injected in triplicate.

-

Results: The method demonstrated excellent linearity over the specified range. The results are summarized in Table 2.

Table 2: Linearity and Range Data for Δ2-Cefotetan

| Parameter | Result | Acceptance Criteria |

| Range | 0.5 µg/mL - 7.5 µg/mL | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Y-intercept | Minimal, close to zero | Intercept not significantly different from zero |

| Slope | 45231 | - |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1]

-

Protocol: The accuracy was evaluated by analyzing a Cefotetan sample spiked with Δ2-Cefotetan at three different concentration levels (50%, 100%, and 150% of the target level) in triplicate. The percentage recovery was calculated.

-

Results: The method was found to be accurate, with recovery values within the acceptable limits. The data is presented in Table 3.

Table 3: Accuracy (Recovery) of Δ2-Cefotetan

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | Recovery (%) | RSD (%) |

| 50% | 2.50 | 2.48 | 99.2 | 0.8 |

| 100% | 5.00 | 5.07 | 101.4 | 0.5 |

| 150% | 7.50 | 7.41 | 98.8 | 0.6 |

| Acceptance Criteria | 90.0 - 110.0% | ≤ 2.0% |

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

-

Protocol:

-

Repeatability (Intra-day precision): Six replicate injections of a Cefotetan sample spiked with Δ2-Cefotetan at the 100% level were analyzed on the same day by the same analyst.

-

Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

-

-

Results: The low relative standard deviation (RSD) values indicate good precision. The results are summarized in Table 4.

Table 4: Precision Data for Δ2-Cefotetan

| Precision Level | n | Mean Assay (%) | RSD (%) | Acceptance Criteria |

| Repeatability | 6 | 0.152 | 0.9 | ≤ 2.0% |

| Intermediate Precision | 6 | 0.149 | 1.2 | ≤ 2.0% |

Limit of Quantification (LOQ) and Limit of Detection (LOD)

-

Protocol: LOQ and LOD were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

-

Results: The calculated LOQ and LOD values are presented in Table 5.

Table 5: LOQ and LOD for Δ2-Cefotetan

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.50 |

Robustness

-

Protocol: The robustness of the method was evaluated by intentionally varying key method parameters, including mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). The effect on the resolution between Cefotetan and Δ2-Cefotetan and the peak area of Δ2-Cefotetan was observed.

-

Results: The method was found to be robust, as minor variations in the method parameters did not significantly affect the chromatographic performance or the quantitative results. The resolution remained greater than 2.0 under all varied conditions.

Visualization of Workflows

The following diagrams illustrate the logical flow of the validation process and the chemical relationship between Cefotetan and its Δ2-isomer.

Caption: Experimental workflow for the validation of the Δ2-Cefotetan analytical method.

Caption: Isomeric relationship between Cefotetan (Δ3) and Δ2-Cefotetan.

Conclusion

The described HPLC method provides a reliable and robust solution for the quantification of the Δ2-Cefotetan impurity in Cefotetan samples. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. This stability-indicating method is suitable for routine quality control analysis and for monitoring the stability of Cefotetan drug substance and drug product.

References

Application Note: Isolation of Δ2-Cefotetan from Bulk Drug Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotetan is a semisynthetic cephamycin antibiotic used for the treatment of various bacterial infections. During its synthesis and storage, impurities can arise, one of which is the Δ2-isomer of Cefotetan (also referred to as the Δ2-tautomer). The presence and quantity of such impurities are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note provides a detailed protocol for the isolation of the Δ2-Cefotetan isomer from the bulk drug substance. The isolated impurity can be used for reference standard qualification, toxicological studies, and as a tool for the validation of analytical methods.

Two primary strategies for the isolation of Δ2-Cefotetan are presented: a chemical method based on selective reaction and extraction, and a chromatographic method using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the key chemical properties of Cefotetan and its Δ2-isomer. Quantitative data on the typical abundance of the Δ2-isomer in bulk Cefotetan is often proprietary and varies between manufacturers. However, pharmacopeial limits generally require impurities to be controlled to low levels.

| Parameter | Cefotetan | Δ2-Cefotetan |

| Molecular Formula | C₁₇H₁₇N₇O₈S₄ | C₁₇H₁₇N₇O₈S₄ |

| Molecular Weight | 575.62 g/mol [1] | 575.62 g/mol [1] |

| Chemical Structure | (6R,7S)-7-[[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Isomer with a double bond in the Δ2 position of the cephem nucleus |

| Appearance | White to pale yellow powder | Typically isolated as a solid |

Experimental Protocols

Protocol 1: Isolation of Δ2-Cefotetan by Chemical Method

This protocol is based on a patented method involving a chemical reaction to remove the Δ2-isomer from the bulk drug.

Principle:

This method utilizes a reaction with copper (I) hydride and tri-n-butyl tin hydride in an organic solvent. The reaction conditions are optimized to selectively target the Δ2-isomer, allowing for its removal from the bulk Cefotetan.

Materials:

-

Crude Cefotetan Disodium containing the Δ2-isomer

-

Copper (I) hydride (CuH)

-

Tri-n-butyl tin hydride ((n-Bu)₃SnH)

-

Acetonitrile (anhydrous)

-

5% Diluted Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Sodium Bicarbonate

-

Nitrogen gas

-

Reaction vessel with stirrer and temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction vessel, add crude Cefotetan disodium, copper (I) hydride, and tri-n-butyl tin hydride to acetonitrile.

-

Stir the mixture uniformly under a nitrogen atmosphere to prevent oxidation.

-

Heat the reaction mixture to and maintain it at a constant temperature, allowing the reaction to proceed.

-

After the reaction is complete, pour the product into 5% diluted hydrochloric acid.

-

Extract the aqueous phase multiple times with ethyl acetate using a separatory funnel.

-

Combine the ethyl acetate phases and wash with water.

-

Dry the merged ethyl acetate phase over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the ethyl acetate under reduced pressure using a rotary evaporator.

-

Treat the concentrated residue with a sodium bicarbonate solution to precipitate the purified Cefotetan, leaving the modified Δ2-isomer in solution.

-

Filter the purified Cefotetan disodium. The Δ2-isomer can then be isolated from the filtrate for further analysis.

Protocol 2: Isolation of Δ2-Cefotetan by Preparative HPLC